molecular formula C7H9N3O B13506614 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde

5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde

Cat. No.: B13506614
M. Wt: 151.17 g/mol
InChI Key: ZEXQOPTUYDLTQF-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of an imidazo and pyrazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can yield a wide range of substituted products .

Mechanism of Action

The mechanism by which 5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of signaling pathways .

Biological Activity

5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the imidazo[1,2-a]pyrazine class of compounds. The synthesis typically involves multi-step organic reactions that yield derivatives with varying substituents affecting their biological activity.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of imidazo[1,2-a]pyrazine derivatives against resistant strains of Entamoeba histolytica and Trichomonas vaginalis. In vitro assays demonstrated significant activity against these pathogens, suggesting that modifications in the imidazo[1,2-a]pyrazine structure can enhance efficacy against drug-resistant strains .

Anticancer Properties

The compound has shown promising results in anticancer assays. For instance, derivatives of imidazo[1,2-a]pyrazine exhibited potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), with IC50 values as low as 0.16 µM. These compounds demonstrated significant cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia) .

Table 1: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC50 (µM)
3cMCF76.66
3cHCT1166.66
3cK6526.66

Anti-inflammatory Effects

Imidazo[1,2-a]pyrazines have also been evaluated for their anti-inflammatory properties. Studies indicated that certain derivatives could modulate inflammatory responses effectively in vitro and in vivo by inhibiting leukocyte functions and cytokine production .

The mechanisms underlying the biological activities of imidazo[1,2-a]pyrazines are multifaceted:

  • CDK9 Inhibition : The inhibition of CDK9 disrupts cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Modulation of Immune Response : Some derivatives act as ENPP1 inhibitors that enhance the STING pathway's activity in immune cells, promoting an antitumor immune response .
  • Antiparasitic Mechanism : The exact mechanism against parasites is still under investigation but may involve disruption of metabolic pathways critical for parasite survival.

Case Studies

In a notable study involving the compound's antiparasitic activity, researchers conducted exploratory toxicology assays on several imidazo[1,2-a]pyrazines. They found that while some compounds exhibited off-target effects, they were generally non-toxic at therapeutic doses . This indicates a favorable safety profile for further development.

Another study focused on the anticancer effects revealed that specific modifications to the imidazo[1,2-a]pyrazine structure could significantly enhance its efficacy against various cancer cell lines while maintaining low toxicity levels .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C7H9N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h3,5,8H,1-2,4H2

InChI Key

ZEXQOPTUYDLTQF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C=O)CN1

Origin of Product

United States

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